molecular formula C10H9NO2 B8276736 3-Propionyl-2,1-benzisoxazole

3-Propionyl-2,1-benzisoxazole

Cat. No.: B8276736
M. Wt: 175.18 g/mol
InChI Key: YDWKYECLNLURGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propionyl-2,1-benzisoxazole is an acyl-substituted derivative of the 2,1-benzisoxazole scaffold, characterized by a propionyl group (-COCH₂CH₃) at the 3-position. The 2,1-benzisoxazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and versatility in drug design, particularly in neurological and antiparasitic applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(2,1-benzoxazol-3-yl)propan-1-one

InChI

InChI=1S/C10H9NO2/c1-2-9(12)10-7-5-3-4-6-8(7)11-13-10/h3-6H,2H2,1H3

InChI Key

YDWKYECLNLURGV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C2C=CC=CC2=NO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Propionyl-2,1-benzisoxazole, their synthesis routes, yields, and biological activities:

Compound Substituents Synthesis Method Yield Key Biological Activity/Application Reference
This compound 3-COCH₂CH₃ Not explicitly reported; inferred from acylated benzisoxazole routes (e.g., Friedlander reactions or photocyclization). Hypothesized metabolic stability and CNS activity (based on acylated analogs).
3-Acyl-2,1-benzisoxazole 3-COR (R = aryl) Condensation of nitroarenes with benzylic C–H acids; photochemical cyclization of azides. 35–54% Antiprotozoal activity against Plasmodium falciparum (IC₅₀ = 0.8 µM); antifungal activity.
3-Phenyl-2,1-benzisoxazole 3-C₆H₅ Acid-catalyzed cyclization of ortho-nitrophenones; reductive cleavage of nitro groups. 35–66% Precursor for PPAR-γ agonists (binding energy: -7.06 kcal/mol); used in antipsychotic drug intermediates.
5-Chloro-3-phenyl-2,1-benzisoxazole 5-Cl, 3-C₆H₅ Condensation of p-nitrobromobenzene with phenylacetonitrile; methylation/reduction sequences. 66–75% GABA receptor modulation; studied in anxiety, epilepsy, and Alzheimer’s disease research.
3-Amino-6-nitro-2,1-benzisoxazole 3-NH₂, 6-NO₂ Photochemical cyclization of 2-azido-4-nitrobenzamide via singlet nitrene intermediates. 40% Research tool for studying nitrene reactivity; no direct therapeutic data.

Key Insights from the Comparison:

Synthetic Flexibility :

  • Acylated derivatives (e.g., 3-acyl) are synthesized via Friedlander reactions or photochemical methods, with yields highly dependent on substituents and reaction conditions. For example, 3-phenyl derivatives achieve higher yields (66%) compared to methyl-substituted analogs (10% in low-yielding routes) .
  • Photochemical routes (e.g., azide cyclization) offer regioselectivity but require optimization of bases (e.g., NaOH) to improve yields (up to 40%) .

Biological Activity: Acylated Derivatives: The 3-acyl group enhances antiparasitic potency. For instance, 3-acyl-2,1-benzisoxazole exhibits nanomolar activity against Plasmodium falciparum, likely due to improved membrane permeability from the lipophilic acyl group . Halogenated Derivatives: 5-Chloro-3-phenyl-2,1-benzisoxazole demonstrates CNS-targeted applications (e.g., GABA receptor modulation), attributed to the electron-withdrawing Cl group stabilizing receptor interactions . Phenyl Derivatives: 3-Phenyl substitution is critical for PPAR-γ agonist activity, with molecular docking showing strong binding affinity (-7.06 kcal/mol) .

Metabolic Stability :

  • Acylated and halogenated derivatives show enhanced metabolic stability compared to unsubstituted benzisoxazoles, making them favorable for drug development .

Challenges: Low yields in certain routes (e.g., 10% for methyl-substituted analogs) highlight the need for alternative strategies like inverse addition or organolithium reagents .

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